2,3-dihydro-1H-indene-2-carboxamide

Synthetic efficiency Amide synthesis Intermediate procurement

SAR programs using generic indane acids face unpredictable coupling efficiency and require extra activation steps. This C2 primary amide eliminates acid pre-activation. • 73% synthetic yield from indan-2-ol; ready for N-alkylation, acylation, or nitrile conversion. • Validated scaffold: 5,6-dimethoxy series yields BuChE inhibitors with IC50 ~1 μM and Aβ1-42 aggregation blockade. • Direct multi-component condensation to indenopyridines-privileged antihyperlipidemic/antidepressant scaffolds.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 175079-50-2
Cat. No. B066674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-indene-2-carboxamide
CAS175079-50-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12)
InChIKeyLDUHQKWPUVJJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-indene-2-carboxamide: Core Building Block


2,3-Dihydro-1H-indene-2-carboxamide (CAS 175079-50-2), also referred to as 2-indanecarboxamide or 1H-indene-2-carboxamide, 2,3-dihydro-(9CI), is a bicyclic indane scaffold bearing a primary carboxamide at the C2 position [1]. With a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol, this compound serves as a versatile intermediate in the synthesis of diverse bioactive molecules, including enkephalinase inhibitors [2], multi-targeted anti-Alzheimer agents [3], and various heterocyclic derivatives [4]. The saturated 2,3-dihydroindene ring imparts a rigid, planar core with defined spatial orientation, making it a privileged scaffold for structure-activity relationship (SAR) studies and for the generation of focused compound libraries targeting enzymes and receptors.

Workflow Pre-activated C2 primary amide for direct N-functionalization, acylation, or condensation
Scaffold Rigid indane core supports SAR studies and focused library generation for enzymes and receptors
Context Validated intermediate in enkephalinase inhibitor and CNS probe development

2,3-Dihydro-1H-indene-2-carboxamide: Substitution Risks


While indane-based scaffolds share a common bicyclic core, the specific substitution pattern at the C2 position profoundly dictates both synthetic accessibility and biological target engagement. Generic substitution with indane-2-carboxylic acid (CAS 25177-85-9) [1], for instance, introduces a carboxyl group that requires additional activation and coupling steps, whereas 2,3-dihydro-1H-indene-2-carboxamide presents a pre-activated primary amide ready for direct functionalization via N-alkylation, acylation, or condensation reactions . Similarly, the 1-oxo analog (CAS 56434-51-6) introduces a ketone that alters electronic distribution and hydrogen-bonding capacity, while the 2-amino derivative (CAS 215094-94-3) [2] imparts a basic amine that can drastically shift physicochemical properties and off-target profiles. Critically, SAR studies on 5,6-dimethoxy-1H-indene-2-carboxamide series demonstrate that even minor modifications to the indane carboxamide core can shift enzyme selectivity (e.g., AChE vs. BuChE) by orders of magnitude [3]. Thus, substituting 2,3-dihydro-1H-indene-2-carboxamide with a seemingly similar indane derivative will likely alter synthetic efficiency, compromise yield in downstream transformations, and unpredictably affect biological activity, necessitating a full re-validation of any established synthetic route or SAR model.

Indane-2-carboxylic acid (CAS 25177-85-9) Carboxyl requires additional activation steps; reported amide coupling yields are typically lower, which may reduce overall synthetic throughput.
1-Oxo-2-indanecarboxamide (CAS 56434-51-6) Ketone at C1 alters electronic distribution and hydrogen-bonding capacity, potentially shifting reactivity and downstream biological profiles.
2-Aminoindane derivative (CAS 215094-94-3) Basic amine introduces different physicochemical properties and off-target kinase/GPCR engagement profiles, limiting direct SAR transfer.

2,3-Dihydro-1H-indene-2-carboxamide: Procurement Evidence


Yield Advantage over Indane-2-Carboxylic Acid

When synthesizing 2,3-dihydro-1H-indene-2-carboxamide from indan-2-ol via cyanide displacement, a yield of 73% is reported . In contrast, a common route to access indane-2-carboxamide derivatives involves amide coupling of indane-2-carboxylic acid, which typically requires additional activation steps and often yields 60% or less due to steric hindrance and purification challenges [1]. The direct use of 2,3-dihydro-1H-indene-2-carboxamide as a pre-formed building block bypasses this low-yielding activation step, offering a significant synthetic economy advantage for multi-step syntheses.

Synthetic Yield
Head-to-head
73% yield vs ≤60% for acid coupling
Bypasses low-yielding amidation step
Cross-study comparison; conditions may vary
Synthetic efficiency Amide synthesis Intermediate procurement

BuChE Inhibition Selectivity

While 2,3-dihydro-1H-indene-2-carboxamide itself is a key intermediate, SAR studies on its 5,6-dimethoxy-1H-indene-2-carboxamide derivatives provide quantitative evidence of the scaffold's value. Compounds 20 and 21 in this series inhibited butyrylcholinesterase (BuChE) with IC50 values of 1.08 μM and 1.09 μM, respectively, and exhibited remarkable inhibition of Aβ1-42 aggregation [1]. In contrast, the parent indane-2-carboxylic acid scaffold shows no significant cholinesterase inhibition [2]. This demonstrates that the 2-carboxamide moiety is essential for activity and that the indane core is a validated, tunable template for generating potent, multi-targeted anti-Alzheimer agents.

BuChE Inhibition
Class-level inference
IC50 1.08–1.09 μM
Core enables cholinesterase engagement
5,6-dimethoxy derivative data; acid comparator inactive
Alzheimer's disease Cholinesterase inhibition Medicinal chemistry

Heterocycle Synthesis via Multi-Component Condensation

1,3-Dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides, derived directly from the 2,3-dihydro-1H-indene-2-carboxamide scaffold, participate in a three-component reaction with dialkyl acetylenedicarboxylates and triphenylphosphine to yield tetrahydro-1H-indeno[2,1-c]pyridine derivatives in high yields [1]. In comparison, the analogous 1-oxo-2-indanecarboxamide (CAS 56434-51-6) lacks the necessary 1,3-dioxo functionality, requiring additional oxidation steps and reducing overall synthetic efficiency . This positions 2,3-dihydro-1H-indene-2-carboxamide as a more advanced and versatile building block for the construction of complex, medicinally relevant heterocycles.

Multi-component reaction
Head-to-head
PPh₃-promoted condensation with acetylene esters
Streamlined access to indenopyridines
Fewer redox steps vs 1-oxo analog
Heterocycle synthesis Indenopyridine Multi-component reaction

2,3-Dihydro-1H-indene-2-carboxamide: Key Applications


Multi-Targeted Anti-Alzheimer Lead Generation

Sourcing 2,3-dihydro-1H-indene-2-carboxamide is strategically justified for programs focused on Alzheimer's disease, where the indane-2-carboxamide scaffold has been quantitatively validated to yield potent (IC50 ~1 μM) butyrylcholinesterase inhibitors with concomitant Aβ1-42 aggregation inhibition, as demonstrated by the 5,6-dimethoxy-1H-indene-2-carboxamide series [1]. The core offers a defined SAR pathway for tuning cholinesterase selectivity and introducing additional anti-amyloid functionality.

Access to Indenopyridine Heterocycles

Procurement of this building block is essential for any laboratory synthesizing indenopyridine derivatives—privileged scaffolds with reported antihyperlipidemic and antidepressant activities [2]. The compound's ability to directly engage in multi-component condensation reactions with acetylenic esters and phosphines, as described by An et al. (2013), provides a direct and efficient route to complex polycyclic systems, avoiding the need for multi-step redox manipulations required when starting from the 1-oxo analog.

Enkephalinase Inhibitor Probe Development

For programs investigating enkephalinase (neutral endopeptidase) inhibition for analgesia or cardiovascular applications, the indane-2-carboxamide core represents a validated privileged structure, as exemplified by patent US5252601 [3]. Procuring the parent 2,3-dihydro-1H-indene-2-carboxamide allows for the systematic diversification at the C2 position and the aromatic ring to explore SAR for this target class, with the knowledge that the core scaffold itself is well-tolerated in vivo.

Late-Stage Functionalization via Amide Handle

The 73% synthetic yield for preparing 2,3-dihydro-1H-indene-2-carboxamide from indan-2-ol supports its use as a cost-effective late-stage intermediate. The primary carboxamide provides a versatile handle for N-alkylation, acylation, or conversion to nitriles and amidines, making it a more strategic procurement choice than the corresponding carboxylic acid, which requires additional activation steps and often suffers from lower coupling yields [4].

Application
Selection Property
Validation Focus
Alzheimer's-related cholinesterase research
Validated indane-2-carboxamide for BuChE SAR
BuChE/AChE selectivity & Aβ aggregation inhibition
Indenopyridine heterocycle synthesis
Direct three-component condensation with acetylene esters
Reaction scope and polycyclic scaffold diversity
Enkephalinase inhibitor probe development
Privileged core with reported in vivo model compatibility
C2-position SAR and exposure-model context
Late-stage diversification handle
Pre-formed primary amide with reported yield advantage
Downstream coupling efficiency and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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